molecular formula C10H17NO B1179208 ISOSORBIDEDIISOBUTYRATE CAS No. 125344-74-3

ISOSORBIDEDIISOBUTYRATE

Cat. No.: B1179208
CAS No.: 125344-74-3
Attention: For research use only. Not for human or veterinary use.
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Description

Isosorbide diisobutyrate (chemical formula: C16H26O8, inferred) is a diester derived from isosorbide, a bicyclic diol produced via the dehydration of sorbitol. This compound features two isobutyrate groups esterified to the hydroxyl positions of isosorbide. Its molecular weight (estimated ~ 330 g/mol) and polarity are influenced by the isosorbide backbone, distinguishing it from simpler monoesters.

Properties

CAS No.

125344-74-3

Molecular Formula

C10H17NO

Synonyms

ISOSORBIDEDIISOBUTYRATE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Isobutyrate Esters

The following table compares isosorbide diisobutyrate with structurally related esters based on molecular properties, applications, and safety profiles:

Compound Molecular Formula CAS No. Molar Mass (g/mol) Physical State Odor/Appearance Applications Safety Profile
Isosorbide Diisobutyrate C16H26O8 (inferred) N/A ~330 (estimated) Likely liquid/powder Not reported Polymers, pharmaceuticals (inferred) Limited data; likely requires standard ester handling (gloves, ventilation)
Isobutyl Isobutyrate C8H16O2 97-85-8 144.21 Colorless liquid Fruity odor Fragrances, flavoring agents Irritant; requires local exhaust ventilation
Isopropyl Isobutyrate C7H14O2 617-50-5 130.18 Flammable liquid Not reported Industrial solvents, coatings Flammable (UN2406); hazardous upon inhalation
Cyclohexyl Isobutyrate C10H18O2 1129-47-1 170.25 Liquid Not reported Polymer cross-linking agents Low acute toxicity; moderate environmental persistence
Phenyl Ethyl Isobutyrate C12H16O2 103-48-0 192.25 Liquid Not reported Perfumery, cosmetics Eye/skin irritant; requires medical attention upon exposure
2-Ethylhexyl Isobutyrate C12H24O2 N/A 200.32 Liquid Not reported Plasticizers, lubricants Limited data; UNII code W41ITH657B suggests regulated use

Key Research Findings and Distinctions

Structural and Functional Differences

  • Polarity : The diol-derived core may increase hydrophilicity relative to aromatic esters (e.g., phenyl ethyl isobutyrate), impacting solubility in organic matrices .

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